molecular formula C18H16N2OS B10878073 N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide

Cat. No.: B10878073
M. Wt: 308.4 g/mol
InChI Key: CXQUMTIWAZVRSP-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is an organic compound that features a naphthalene ring, a pyridine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

    Formation of the Pyridine Derivative: The pyridine ring is similarly functionalized.

    Coupling Reaction: The naphthalene and pyridine derivatives are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-(pyridin-3-ylsulfanyl)propanamide
  • N-(naphthalen-2-yl)-2-(pyridin-2-ylsulfanyl)propanamide
  • N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide

Uniqueness

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-pyridin-2-ylsulfanylpropanamide

InChI

InChI=1S/C18H16N2OS/c1-13(22-17-11-4-5-12-19-17)18(21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,20,21)

InChI Key

CXQUMTIWAZVRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3

Origin of Product

United States

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